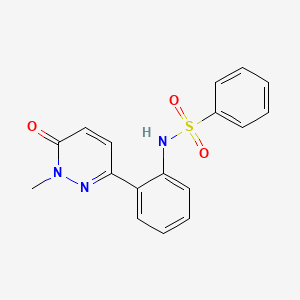

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The papers provided discuss various benzenesulfonamide derivatives with different substituents and their respective biological activities.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity. For instance, the synthesis of kynurenine 3-hydroxylase inhibitors involves the addition of phenylthiazolyl groups to the benzenesulfonamide core, as described in the first paper . Similarly, the incorporation of phenyl-1,2,3-triazole moieties into benzenesulfonamides has been reported to yield potent carbonic anhydrase inhibitors . The preparation of novel benzenesulfonamides with oxadiazole moieties also follows a chlorosulfonation reaction, showcasing the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. X-ray crystallography and computational studies are often employed to understand the conformation and binding modes of these compounds. For example, the crystal structure of a mixed copper(II) complex with N-(9H-purin-6-yl)benzenesulfonamide revealed a distorted square pyramidal geometry, which is significant for its DNA binding and cleavage activity . Conformational differences in the solid state of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides have also been reported, which may influence their biological activity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, which are often related to their mechanism of action. For instance, the copper(II) complex mentioned earlier is capable of oxidative DNA cleavage in the presence of ascorbate, which is a reaction relevant to its antitumor activity . The formation of dimers via N-H...O hydrogen bonds between sulfonamide groups is another example of a chemical interaction that can influence the properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their biological efficacy and pharmacokinetic profile. The introduction of various substituents can significantly alter these properties. For example, the presence of trifluoromethyl groups in the structure of certain benzenesulfonamides has been associated with anti-inflammatory activity and reduced ulcerogenic effects . The antimicrobial and anti-HIV activities of benzenesulfonamides bearing oxadiazole moieties also highlight the importance of chemical properties in determining bioactivity .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antioxidant Potential

- A study on sulfonamide hybrid Schiff bases of anthranilic acid highlighted the synthesis of novel compounds showing significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies supported these findings, with some compounds exhibiting high percentage inhibition against AChE and BChE. Additionally, antioxidant studies showed promising results with high percentage scavenging investigated by DPPH scavenging method (Kausar et al., 2019).

Antimicrobial and Anti-HIV Activity

- Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include similar sulfonamide structures, demonstrated antimicrobial activity against various bacteria and fungi. This study suggests the potential of these compounds in addressing microbial infections (Sarvaiya et al., 2019).

Carbonic Anhydrase Inhibition

- Benzenesulfonamides incorporating flexible triazole moieties were synthesized and found to be highly effective carbonic anhydrase inhibitors. Many of these compounds were low nanomolar or subnanomolar inhibitors for human carbonic anhydrase isoforms II, IX, and XII. This suggests potential applications in treating conditions where carbonic anhydrase activity is implicated (Nocentini et al., 2016).

Conformational Studies

- A crystallographic study on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant differences in the conformations adopted by these molecules, offering insights into their interactions and activity in biochemical contexts (Borges et al., 2014).

Antidiabetic Potential

- A study on the synthesis of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides evaluated their anti-diabetic potentials, indicating that some of these compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme. This suggests a potential avenue for the treatment of type-2 diabetes (Abbasi et al., 2023).

Wirkmechanismus

Mode of Action

It is known that the compound has a stabilization energy of 3953 kcal/mol, which is achieved from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) . This suggests that the compound may interact with its targets through the formation of stable bonds, leading to changes in the target’s function.

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-20-17(21)12-11-15(18-20)14-9-5-6-10-16(14)19-24(22,23)13-7-3-2-4-8-13/h2-12,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLGGCIRBHCTDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)

![4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2502545.png)

![Cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2502548.png)

![(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2502549.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502550.png)

![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)